

# The Global Rise of Ciprofloxacin-Resistant Salmonella Kentucky ST198: A Technical Overview

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A comprehensive analysis of the evolutionary pathways leading to high-level ciprofloxacin resistance in the globally disseminated *Salmonella enterica* serovar Kentucky sequence type 198 (*S. Kentucky* ST198) is presented in this technical guide. This document, intended for researchers, scientists, and drug development professionals, details the molecular mechanisms, key genetic determinants, and experimental methodologies crucial for understanding and combating this significant public health threat.

*S. Kentucky* ST198 has emerged as a multidrug-resistant (MDR) clone of global concern, frequently exhibiting high-level resistance to ciprofloxacin, a critically important antimicrobial for treating severe *Salmonella* infections.<sup>[1][2][3][4]</sup> The spread of this resistant strain has been documented across continents, with isolates from various sources including human clinical cases, poultry, and the environment, highlighting its zoonotic potential and broad dissemination.<sup>[4][5][6][7]</sup>

## Core Mechanisms of Ciprofloxacin Resistance

The evolution of high-level ciprofloxacin resistance in *S. Kentucky* ST198 is a stepwise process primarily driven by the accumulation of specific mutations in the quinolone resistance-determining regions (QRDRs) of the *gyrA* and *parC* genes. These genes encode the DNA

gyrase and topoisomerase IV enzymes, respectively, which are the primary targets of fluoroquinolone antibiotics like ciprofloxacin.

The initial mutation typically observed is a Ser83Phe substitution in the GyrA protein, which confers resistance to the older quinolone, nalidixic acid, and decreased susceptibility to ciprofloxacin.[2][3] Subsequent mutations, most notably at codon 87 in gyrA (such as Asp87Asn, Asp87Tyr, or Asp87Gly) and at codon 80 in parC (Ser80Ile), lead to a significant increase in the minimum inhibitory concentration (MIC) of ciprofloxacin, resulting in high-level clinical resistance.[2][3][5] The Thr57Ser substitution in ParC has also been reported, though its direct contribution to resistance is considered less significant.[2][3]

In addition to target gene mutations, other mechanisms contribute to the overall resistance phenotype. These include the presence of plasmid-mediated quinolone resistance (PMQR) genes, such as qnrS1 and aac(6')-Ib-cr, and the overexpression of efflux pumps like the AcrAB-TolC system, which actively transport fluoroquinolones out of the bacterial cell.[1][5][8][9]

## Quantitative Data on Ciprofloxacin Resistance in S. Kentucky ST198

The following tables summarize key quantitative data related to ciprofloxacin resistance in S. Kentucky ST198, compiled from various surveillance and research studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin for S. Kentucky ST198 Isolates

Study Region/Source	Ciprofloxacin MIC Range (µg/mL)	Key Findings	Reference
Spanish Hospitals (2009-2018)	6 to >32	All isolates were highly resistant.	<a href="#">[2]</a> <a href="#">[3]</a>
Global Collection (pre-2002 to 2013)	0.008 to >32	MICs increased over time, with high-level resistance emerging after 2002.	<a href="#">[6]</a>
China (2010-2016)	Not specified, but 60.3% of ST198 isolates were resistant.	High prevalence of ciprofloxacin resistance in isolates from broiler chickens and patients.	<a href="#">[4]</a> <a href="#">[10]</a>
China (2013-2017)	Not specified, but isolates showed high-level resistance.	All 27 ST198 isolates were multidrug-resistant with high-level ciprofloxacin resistance.	<a href="#">[1]</a> <a href="#">[11]</a>

Table 2: Prevalence of QRDR Mutations in Ciprofloxacin-Resistant S. Kentucky ST198

Mutation	Prevalence	Notes	Reference
gyrA Ser83Phe	Consistently present in resistant isolates	Often the initial mutation leading to quinolone resistance.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
gyrA Asp87 (Asn/Tyr/Gly)	Frequently observed in highly resistant isolates	Different substitutions at this position contribute to high-level resistance.	<a href="#">[2]</a> <a href="#">[3]</a>
parC Ser80Ile	Commonly found in highly resistant isolates	Acts synergistically with gyrA mutations to increase resistance.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
parC Thr57Ser	Reported in some resistant isolates	Also found in susceptible isolates, suggesting a lesser role in resistance.	<a href="#">[2]</a> <a href="#">[3]</a>

Table 3: Prevalence of Plasmid-Mediated Quinolone Resistance (PMQR) Genes in S. Kentucky ST198

PMQR Gene	Prevalence in Studied Isolates	Notes	Reference
qnrS1	Identified in 3 isolates in one Chinese study; 7.9% in another.	Contributes to reduced susceptibility to quinolones.	<a href="#">[1]</a> <a href="#">[10]</a>
aac(6')-Ib-cr	Identified in 3 isolates in one Chinese study; 30.2% in another.	Encodes an enzyme that modifies ciprofloxacin.	<a href="#">[1]</a> <a href="#">[10]</a>
oqxAB	4.8% in a Chinese study	A plasmid-mediated efflux pump.	<a href="#">[10]</a>
qnrB	6.3% in a Chinese study	Another variant of the qnr resistance determinant.	<a href="#">[10]</a>

## Experimental Protocols

Understanding the evolution and spread of ciprofloxacin-resistant *S. Kentucky* ST198 relies on a suite of standardized laboratory procedures. Detailed methodologies for key experiments are outlined below.

### Antimicrobial Susceptibility Testing (AST)

**Objective:** To determine the minimum inhibitory concentration (MIC) of ciprofloxacin and other antimicrobials against *S. Kentucky* isolates.

**Methodology:**

- **Isolate Preparation:** A bacterial suspension is prepared from a fresh colony grown on a non-selective agar plate. The turbidity of the suspension is adjusted to a 0.5 McFarland standard. [\[12\]](#)
- **Method:** The broth microdilution method is commonly used.[\[13\]](#) This involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The plates are incubated at 35-37°C for 18-24 hours.[\[14\]](#)
- **Interpretation:** The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. Results are interpreted as susceptible, intermediate, or resistant based on clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[\[12\]](#) The agar disk diffusion method (Kirby-Bauer) can also be used for routine screening.[\[12\]](#)[\[14\]](#)

### Detection of QRDR Mutations

**Objective:** To identify specific single nucleotide polymorphisms (SNPs) in the *gyrA* and *parC* genes associated with quinolone resistance.

**Methodology:**

- DNA Extraction: Genomic DNA is extracted from a pure culture of the S. Kentucky isolate using a commercial DNA extraction kit.[\[15\]](#)
- PCR Amplification: The quinolone resistance-determining regions of the gyrA and parC genes are amplified using specific primers.[\[16\]](#)[\[17\]](#)
- Sequencing: The amplified PCR products are purified and sequenced using the Sanger sequencing method.[\[17\]](#)[\[18\]](#)
- Sequence Analysis: The resulting DNA sequences are compared to the wild-type sequences of gyrA and parC from a susceptible reference strain to identify mutations.[\[18\]](#)
- Alternative Method (Real-time PCR): For rapid screening of known mutations, real-time PCR assays with specific probes can be designed to detect the presence of common resistance-conferring SNPs.[\[19\]](#)
- Alternative Method (DHPLC): Denaturing high-performance liquid chromatography (DHPLC) can also be used as a high-throughput screening method to detect mutations.[\[16\]](#)[\[18\]](#)

## Efflux Pump Activity Assay

Objective: To assess the contribution of active efflux pumps to the ciprofloxacin resistance phenotype.

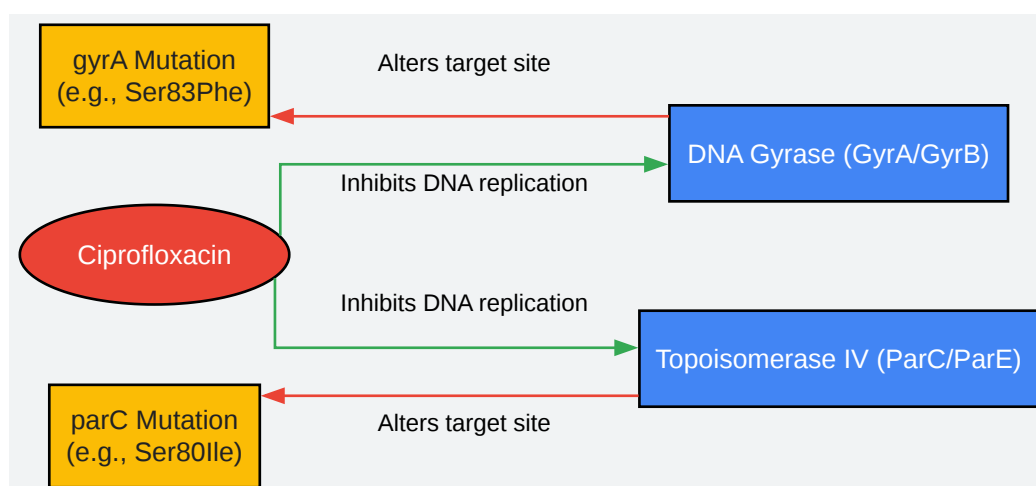
Methodology:

- Ethidium Bromide (EtBr) Cartwheel Method: This is a qualitative assay to screen for efflux pump activity.[\[20\]](#)[\[21\]](#)
  - Müller-Hinton agar plates containing varying concentrations of EtBr (e.g., 0 to 2 mg/L) are prepared.[\[20\]](#)[\[21\]](#)
  - Isolates are streaked onto the plates in a cartwheel pattern.
  - Plates are incubated at 37°C and then observed under UV light.
  - Isolates with active efflux pumps will expel the EtBr and show less fluorescence compared to isolates with inhibited or low-level efflux.[\[21\]](#)

- Efflux Pump Inhibition Assay: This quantitative assay measures the effect of an efflux pump inhibitor (EPI) on the MIC of ciprofloxacin.
  - The MIC of ciprofloxacin is determined for the test isolate in the presence and absence of a known EPI, such as phenylalanine-arginine  $\beta$ -naphthylamide (PA $\beta$ N).[9]
  - A significant reduction (typically four-fold or greater) in the ciprofloxacin MIC in the presence of the EPI indicates that an efflux pump is contributing to the resistance.[9]

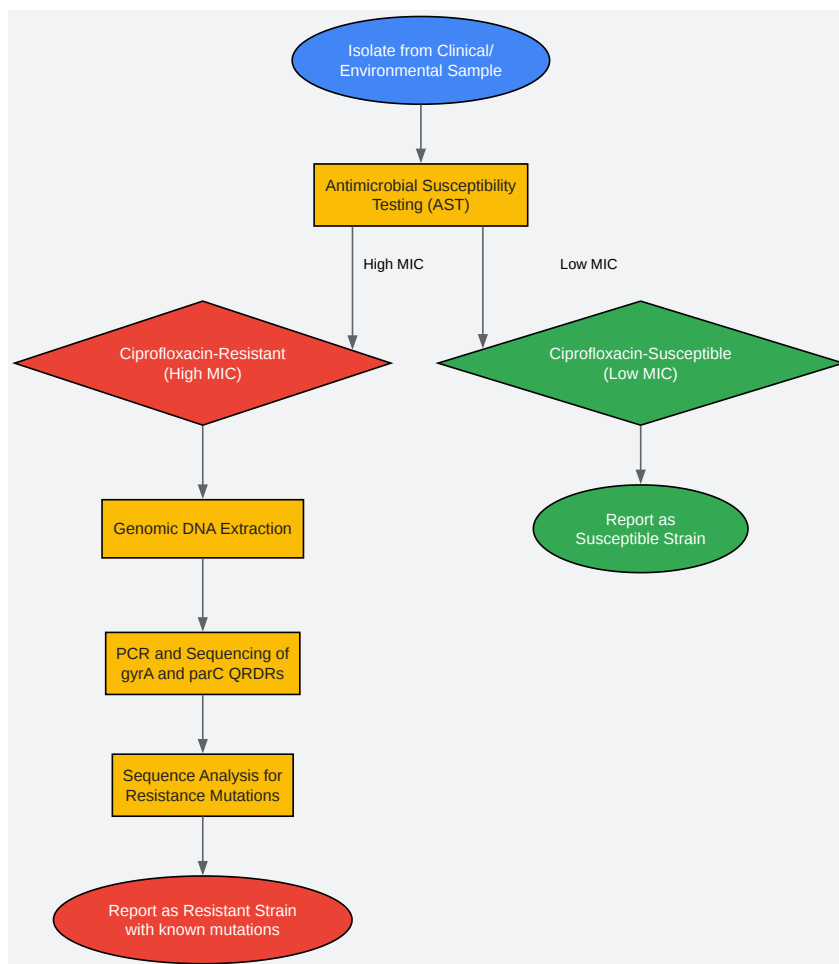
## Visualizing the Path to Resistance

The following diagrams, generated using the DOT language, illustrate key aspects of the evolution and detection of ciprofloxacin resistance in S. Kentucky ST198.



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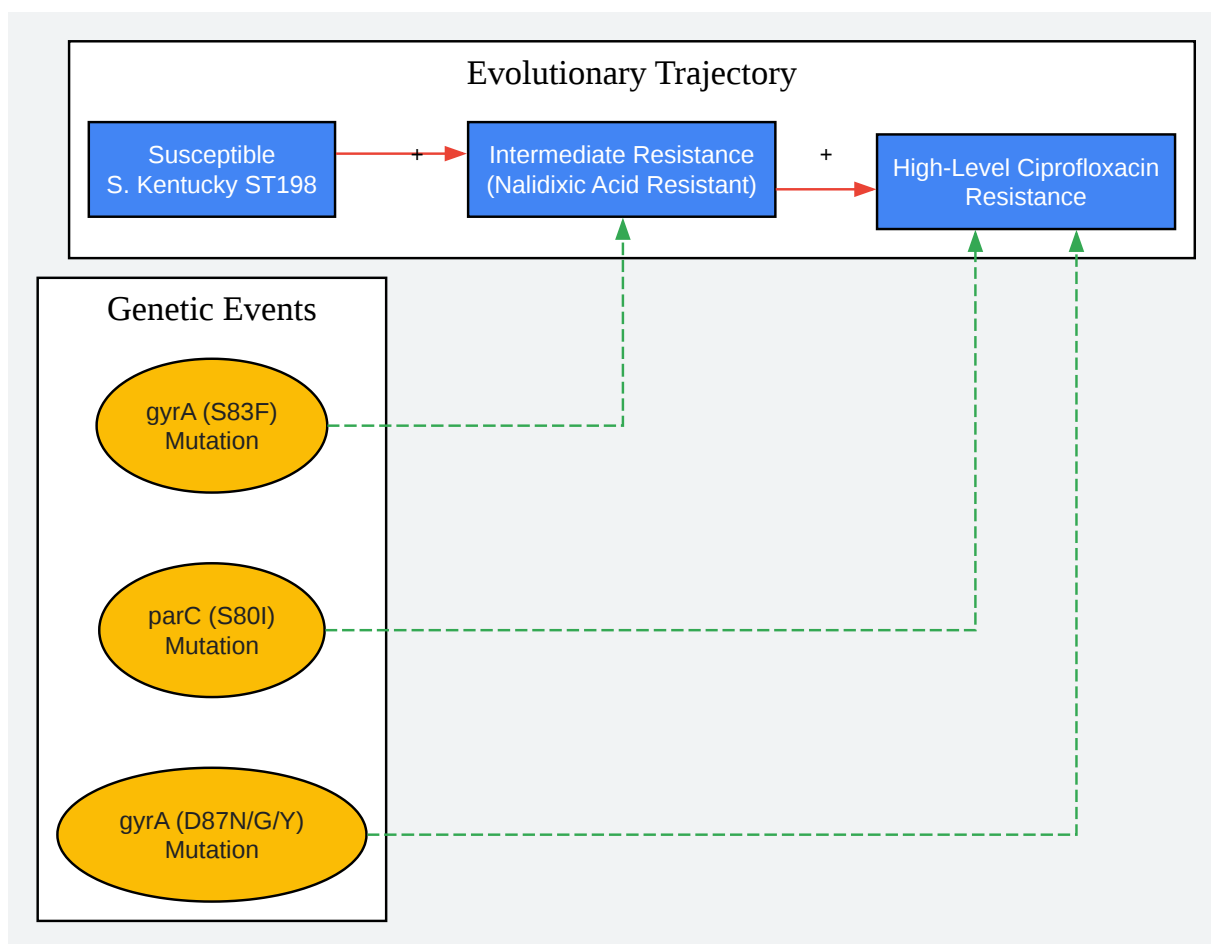
Caption: Mechanism of ciprofloxacin action and resistance via target modification.



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Caption: Experimental workflow for identifying ciprofloxacin-resistant *S. Kentucky*.





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Caption: Stepwise accumulation of mutations leading to high-level resistance.

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